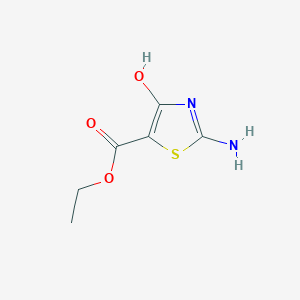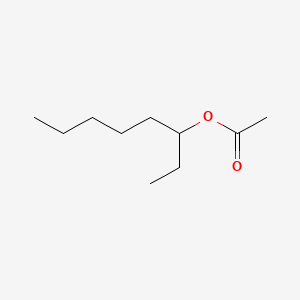
Acétate d'octyle-3
Vue d'ensemble
Description
3-Octyl acetate, also known by its IUPAC name, octyl ethanoate, is an ester that comes from the condensation of octanol (octyl alcohol) and acetic acid . It has a pleasant, fruity odor, somewhat like that of oranges . It is found in oranges, grapefruits, and other citrus products .
Synthesis Analysis
The primary method of producing octyl acetate is through the esterification of acetic acid and octanol . The process is catalyzed by an acid, usually sulfuric acid (H2SO4), under reflux conditions . The overall reaction can be written as follows:Molecular Structure Analysis
The molecular formula of 3-Octyl acetate is C10H20O2 . Its molar mass is 172.2646 g/mol . The ester group -COO- bestows the chemical with the ability to participate in esterification and hydrolysis reactions .Chemical Reactions Analysis
Octyl acetate can participate in esterification and hydrolysis reactions . It can be synthesized by the Fischer esterification of 1-octanol and acetic acid . It can also hydrolyze to 1-octanol and acetic acid .Physical And Chemical Properties Analysis
Octyl acetate is a colorless liquid that is moderately soluble in water . It has a pleasant, fruity odor, somewhat like that of oranges . Its molar mass is 172.26 g/mol . The ester group -COO- bestows the chemical with the ability to participate in esterification and hydrolysis reactions .Applications De Recherche Scientifique
Agent de saveur et de parfum
L'acétate d'octyle-3 est largement utilisé comme agent de saveur et de parfum en raison de son odeur herbacée et de sa saveur de type vert. Il est produit synthétiquement par les entreprises de transformation alimentaire et est utilisé pour conférer une saveur d'agrumes ou en combinaison avec d'autres composés pour créer des saveurs artificielles telles que la pomme, la pêche, la poire et la fraise .
Ingrédient aromatique de qualité alimentaire
Dans l'industrie alimentaire, l'this compound est utilisé comme ingrédient aromatique naturel de qualité alimentaire. Il est répertorié sous le numéro Flavis 9.254 et est disponible pour une utilisation dans divers produits alimentaires afin d'améliorer leur goût .
Synthèse chimique
Le composé trouve son application en synthèse chimique où il peut être utilisé comme réactif ou catalyseur dans la formation d'autres composés chimiques. Ses propriétés sont bénéfiques en science des matériaux, en sciences de la vie, en chromatographie et en recherche analytique .
Récupération de l'acide butyrique
L'this compound a été proposé pour une utilisation dans un procédé de récupération de l'acide butyrique fermenté à faible consommation énergétique. Le procédé implique une extraction suivie d'une distillation, les détails de la conception étant dérivés de simulations moléculaires et de mesures expérimentales .
Biocatalyse
Dans les réactions enzymatiques, l'this compound peut être utilisé comme substrat pour les biocatalyseurs. Par exemple, il a été mis en œuvre pour la résolution cinétique des mélanges racémiques afin d'obtenir sélectivement le 3-hydroxyoctane (S)-configuré, ce qui indique son importance dans la synthèse énantiosélective .
Synthèse d'esters
Le composé a été étudié pour son rôle dans la synthèse d'esters utilisant des enzymes telles que les estérases. Cette application est importante dans la production de divers composés estérifiés où l'this compound peut servir de précurseur ou d'intermédiaire .
Mécanisme D'action
Target of Action
3-Octyl acetate, also known as 3-Octanol, acetate, is an organic compound with the formula
CH3(CH2)7O2CCH3CH_3(CH_2)_7O_2CCH_3CH3(CH2)7O2CCH3
. It is classified as an ester that is formed from 1-octanol (octyl alcohol) and acetic acid . The primary targets of 3-Octyl acetate are not well-defined due to the lack of specific studies on this compound.Biochemical Pathways
As an ester, 3-octyl acetate can be synthesized by the fischer esterification of 1-octanol and acetic acid . This suggests that it may participate in biochemical pathways involving esterification reactions.
Result of Action
Due to its fruity odor , 3-Octyl acetate is used as the basis for artificial flavors and in perfumery . It is also a solvent for nitrocellulose, waxes, oils, and some resins .
Action Environment
The action, efficacy, and stability of 3-Octyl acetate can be influenced by various environmental factors. For instance, its solubility in water and other solvents can affect its distribution and availability in different environments.
Orientations Futures
Octyl acetate finds extensive use across multiple sectors due to its favorable properties. It is often used as a flavoring agent in the food and beverage industry, and as a desirable ingredient in the formulation of perfumes, soaps, and cosmetics . It also exhibits excellent solvency for many resins, which makes it an effective ingredient in various adhesives and sealants . In the pharmaceutical industry, it serves as an extraction solvent in the production of antibiotics and other drugs . Future research may focus on optimizing its synthesis process and expanding its applications in various industries.
Analyse Biochimique
Biochemical Properties
3-Octyl acetate plays a significant role in biochemical reactions, particularly in esterification and hydrolysis processes. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. In the presence of esterases, 3-Octyl acetate is hydrolyzed to produce 1-octanol and acetic acid. This interaction is crucial for the metabolism and breakdown of esters within biological systems .
Cellular Effects
The effects of 3-Octyl acetate on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Octyl acetate can modulate the activity of certain signaling molecules, leading to changes in gene expression patterns. Additionally, it can affect cellular metabolism by altering the levels of metabolites and influencing metabolic fluxes .
Molecular Mechanism
At the molecular level, 3-Octyl acetate exerts its effects through binding interactions with biomolecules. It can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 1-octanol and acetic acid. This process can result in enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, 3-Octyl acetate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Octyl acetate can change over time due to its stability and degradation. Studies have shown that 3-Octyl acetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to 3-Octyl acetate has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 3-Octyl acetate vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as skin and eye irritation. In some cases, high doses of 3-Octyl acetate have been associated with respiratory issues and other toxic effects. It is important to determine the threshold levels for safe exposure to this compound in animal studies .
Metabolic Pathways
3-Octyl acetate is involved in various metabolic pathways, including esterification and hydrolysis. It interacts with enzymes such as esterases and acetyl-CoA synthetase, which play key roles in its metabolism. The hydrolysis of 3-Octyl acetate by esterases produces 1-octanol and acetic acid, which can then enter other metabolic pathways. Additionally, 3-Octyl acetate can influence metabolic fluxes and alter the levels of metabolites within cells .
Transport and Distribution
Within cells and tissues, 3-Octyl acetate is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 3-Octyl acetate can bind to specific proteins that facilitate its transport to various cellular compartments. This distribution is crucial for its biological activity and function .
Subcellular Localization
The subcellular localization of 3-Octyl acetate is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, 3-Octyl acetate may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .
Propriétés
IUPAC Name |
octan-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-8-10(5-2)12-9(3)11/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZUZYMKSMSTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863463 | |
| Record name | 3-Octyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a rosy-minty odour | |
| Record name | 3-Octyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, propylene glycol, fixed oils; slightly soluble in water | |
| Record name | 3-Octyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.856-0.860 | |
| Record name | 3-Octyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
4864-61-3, 50373-56-3 | |
| Record name | 3-Octyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4864-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Octyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004864613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Octanol, 3-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Octyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-octyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-OCTYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M41FR2J6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-3-Octyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040167 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Octyl acetate in the context of plant science?
A1: 3-Octyl acetate is a significant component of the essential oils in certain plant species. For instance, it was identified as a major constituent in Bystropogon canariensis, a plant endemic to the Canary Islands []. Furthermore, research has identified 6-methyl-3-heptyl acetate as a prominent volatile compound alongside 3-Octyl acetate in Teucrium massiliense []. This suggests a potential role for 3-Octyl acetate in the plant's aroma profile and possibly in ecological interactions.
Q2: Has the impact of water availability on the production of 3-Octyl acetate in plants been studied?
A2: While the provided research [] doesn't directly quantify 3-Octyl acetate, it does investigate the impact of withholding irrigation on the yield and composition of mint essential oil. Although this study focuses on Mentha x villosa Huds. and doesn't specifically mention 3-Octyl acetate, it highlights how environmental stress can influence the production of various essential oil components, suggesting a potential area for further research on 3-Octyl acetate production under varying water stress conditions.
Q3: Are there any safety assessments available regarding the use of 3-Octyl acetate?
A3: Yes, The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments for fragrance ingredients, including 3-Octyl acetate [, ]. These assessments likely consider various factors such as toxicology and potential for skin sensitization to ensure the safe use of 3-Octyl acetate in fragrances.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


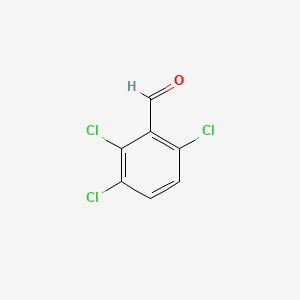


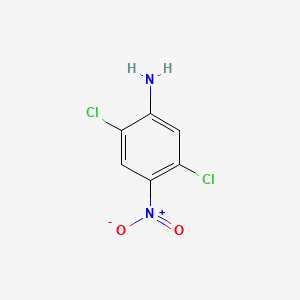
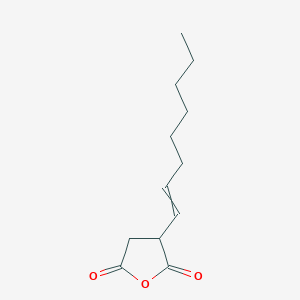
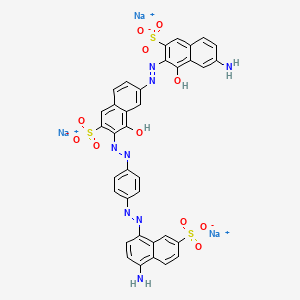
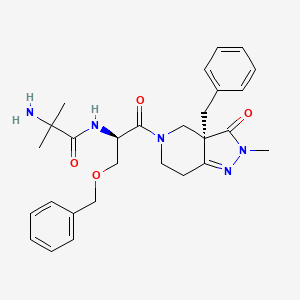
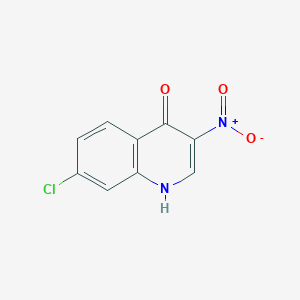
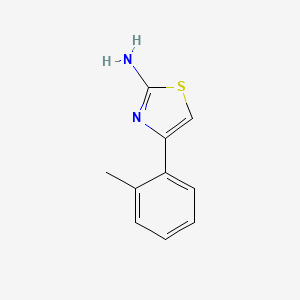


![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)
